6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-2-10-11(16-7-15-10)5-8(1)9-6-14-3-4-17-12(14)13-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXORLKYUZUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CSC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The copper(I)-mediated three-component coupling (aldehyde-amine-alkyne) developed by Rassokhina et al. provides a versatile platform for constructing imidazo[2,1-b]thiazole cores. For our target compound:
- Benzaldehyde derivative : 1,3-Benzodioxole-5-carbaldehyde
- Aminothiazole : 2-Aminothiazole
- Alkyne : Trimethylsilylacetylene
The reaction proceeds through:
- In situ formation of propargylamine intermediate
- Copper-mediated cycloisomerization to form the imidazo-thiazole system
- Desilylation under basic conditions
Optimized Conditions (Batch):
Continuous Flow Enhancement :
Palladium/Copper-Mediated Cross-Coupling
Sequential Coupling-Cyclization Strategy
Barradas' convergent synthesis enables precise substitution control:
Step 1 : Suzuki-Miyaura Coupling
\begin{aligned}
&\underset{\text{5-Bromoimidazo[2,1-b]thiazole}}{\ce{C3HBrN2S}} + \underset{\text{1,3-Benzodioxol-5-ylboronic acid}}{\ce{C7H5BO4}} \\
&\xrightarrow{\text{Pd(PPh3)4 (5 mol\%), K2CO3}} \underset{\text{Target Compound}}{\ce{C12H8N2O2S}} \\
&\text{Yield: 78\% }
\end{aligned}
Step 2 : Copper-Mediated Cyclization
FeCl₃/ZnI₂-Catalyzed Oxidative Cyclization
One-Pot Aerobic Synthesis
Mishra's protocol achieves direct ring formation:
Reactants :
- 2-Aminobenzothiazole
- 1-(1,3-Benzodioxol-5-yl)propan-2-one
Catalytic System :
- FeCl₃·6H2O (15 mol%)
- ZnI₂ (10 mol%)
- Molecular sieves (4Å)
Key Advantages :
Microwave-Assisted Cyclocondensation
Accelerated Reaction Kinetics
Adapting Abdel-Aziz's microwave methodology:
Reaction Parameters :
- 2-Mercaptobenzimidazole + 1,3-Benzodioxol-5-ylacetyl chloride
- MW irradiation: 300W, 140°C
- Reaction time: 15 min vs. 8 h conventional heating
- Yield improvement: 67% → 89%
Comparative Performance Analysis
Key Observations :
- Copper-mediated methods favor large-scale production
- Iron catalysis provides cost-effective alternative
- Microwave synthesis optimal for rapid screening
Structural Characterization Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, imidazole-H)
- δ 6.98–6.83 (m, 3H, benzodioxol-H)
- δ 6.02 (s, 2H, OCH2O)
- δ 2.51 (t, J=7.2 Hz, 2H, thiazole-CH2)
13C NMR (101 MHz, DMSO-d6) :
- 152.4 (C-O)
- 148.2 (imidazole-C)
- 126.5–108.3 (aromatic Cs)
- 101.8 (OCH2O)
HRMS (ESI+) :
- m/z calcd for C12H8N2O2S [M+H]+: 245.0384
- Found: 245.0381
Industrial Viability Assessment
Cost-Benefit Analysis
Raw Material Costs :
- 1,3-Benzodioxole-5-carbaldehyde: $12.50/g
- 2-Aminothiazole: $8.20/g
- CuI: $0.18/mmol
Process Economics :
- A³ Coupling: $43.20/g product
- Fe/Zn Catalysis: $38.75/g
- 22% cost reduction via iron-based route
Environmental Impact Considerations
E-Factor Comparison :
| Method | E-Factor | Waste Streams |
|---|---|---|
| Conventional A³ | 8.7 | DMF, Cu salts |
| Continuous Flow A³ | 3.1 | Aqueous waste |
| Fe/Zn Catalysis | 5.4 | Fe sludge |
Green Chemistry Metrics :
- Atom economy: 78% (A³) vs. 82% (Fe/Zn)
- Process Mass Intensity: 19.4 vs. 14.2
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents.
Industry: It may have applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole exerts its effects involves several molecular targets and pathways. For instance, in anticancer applications, it has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . Molecular docking studies have revealed favorable interactions with target enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[2,1-b]thiazole scaffold is highly modular, with substituents at the 5-, 6-, and 2-positions critically determining biological activity. Key analogs include:
Key Observations :
- Aryl sulfonyl groups (e.g., 4-methylsulfonylphenyl) are critical for COX-2 selectivity, as seen in compound 6a (IC₅₀ = 1.2 µM), which outperforms its parent compound (IC₅₀ = 1.4 µM) .
- Benzodioxole substituents , as in the target compound, may mimic catechol moieties, facilitating interactions with receptors or enzymes involved in oxidative stress pathways .
Biological Activity
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of a benzodioxole moiety and an imidazo[2,1-b][1,3]thiazole ring system, which may confer distinctive biological activities.
- Molecular Formula : C13H8N2O3S
- Molecular Weight : 272.28 g/mol
- CAS Number : 881041-94-7
Research indicates that this compound primarily targets pantothenate synthetase in Mycobacterium tuberculosis (Mtb). The inhibition of this enzyme disrupts the biosynthesis of pantothenate and coenzyme A, leading to the inhibition of bacterial growth and replication.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. Specifically, its action against Mtb suggests potential use in treating tuberculosis. The inhibition of pantothenate synthetase is crucial as it is involved in vital metabolic pathways for bacterial survival.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzodioxole derivatives. For example, thiosemicarbazone derivatives synthesized from benzodioxole have demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. These compounds were evaluated for their effects on DNA synthesis and apoptosis, indicating that benzodioxole derivatives can be effective in cancer therapy due to their ability to induce programmed cell death .
Case Studies and Experimental Data
A study focusing on the synthesis and evaluation of benzodioxole-based compounds found that certain derivatives exhibited strong inhibitory effects on cancer cell lines while maintaining low toxicity to normal cells. For instance:
- Compound 5 was identified as particularly effective against A549 and C6 cells, increasing both early and late apoptosis rates and disrupting mitochondrial membrane potential .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial against Mtb |
| Benzodioxole-based thiosemicarbazones | Structure | Anticancer activity against A549 and C6 |
Pharmacokinetic Properties
In silico studies suggest that this compound possesses favorable pharmacokinetic properties including absorption and distribution characteristics that warrant further biological evaluation. These predictions indicate potential for therapeutic use in both antimicrobial and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole derivatives?
- Methodological Answer : The synthesis typically involves multi-component reactions or sequential cyclization. For example, a catalyst-free three-component reaction using aryl glyoxal, 2-aminobenzothiazole, and aryl amines under solvent-free conditions yields benzo[d]imidazo[2,1-b]thiazole derivatives . Advanced protocols include click chemistry for triazole-functionalized derivatives, as seen in the coupling of N-alkylated intermediates with azides/acetylenes using CuSO₄·5H₂O and sodium ascorbate .
| Key Reaction Steps | Conditions | Reference |
|---|---|---|
| Cyclization with ethyl 2-chloro-3-oxobutanoate | 1,4-dioxane, reflux, 24 h | |
| Catalyst-free three-component reaction | Solvent-free, 80–100°C, 6–8 h |
Q. How is structural characterization of these derivatives performed?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance, methyl group protons in ethyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate appear as a singlet at δ 2.28 ppm in ¹H NMR . IR analysis of arylidene derivatives confirms C=O stretching at ~1680 cm⁻¹ . Elemental analysis and HRMS validate purity and molecular weight .
Advanced Research Questions
Q. What strategies optimize the oral bioavailability of imidazo[2,1-b][1,3]thiazole derivatives?
- Methodological Answer : In silico ADMET predictions (e.g., Veber’s rule) guide structural optimization. Derivatives with ≤10 rotatable bonds, polar surface area ≤140 Ų, and ≤5 H-bond donors/acceptors show enhanced bioavailability . Substituents like piperazine improve solubility, while nitro groups may reduce metabolic stability .
| Property | Optimal Range | Example Compound |
|---|---|---|
| LogP (lipophilicity) | 2–3 | IT10 (IC₅₀ = 2.32 μM) |
| Polar Surface Area | 80–100 Ų | 6-(4-nitrophenyl) derivative |
Q. How do structural modifications influence antimycobacterial activity?
- Methodological Answer : Substituents at the 6-position (e.g., nitro or methoxy groups) enhance activity against Mycobacterium tuberculosis. For example, 4-nitrophenyl-substituted benzo[d]imidazo[2,1-b]thiazole (IT10) shows IC₉₀ = 7.05 μM due to improved target binding (e.g., pantothenate synthetase inhibition) . SAR studies reveal that bulkier substituents reduce permeability, while electron-withdrawing groups increase potency .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like COX-2 or 5-lipoxygenase. For instance, 6-(4-(methylsulfonyl)phenyl) derivatives exhibit strong hydrogen bonding with COX-2’s Tyr385 and Ser530 residues . Free energy calculations (MM-PBSA) validate stability, with ΔG values ≤−8 kcal/mol indicating high affinity .
Data Contradictions and Resolution
- Synthetic Efficiency : Catalyst-dependent methods (e.g., CuI) offer higher yields but require purification, while catalyst-free protocols prioritize green chemistry at the expense of reaction time .
- Bioactivity Variability : Nitro groups enhance antimycobacterial activity but may reduce solubility, necessitating balanced substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
